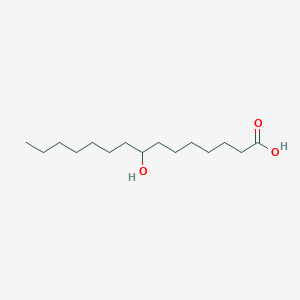
8-Hydroxypentadecanoic acid
描述
8-Hydroxypentadecanoic acid is a hydroxylated fatty acid with the molecular formula C15H30O3 It is characterized by the presence of a hydroxyl group at the eighth carbon of the pentadecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: 8-Hydroxypentadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of pentadecanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable catalyst. Another method involves the use of Grignard reagents, where the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent, which is then reacted with a carbonyl compound to introduce the hydroxyl group.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated fatty acids followed by selective hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
化学反应分析
Types of Reactions: 8-Hydroxypentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium dichromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products:
Oxidation: Formation of 8-oxopentadecanoic acid or 8-carboxypentadecanoic acid.
Reduction: Formation of 8-hydroxypentadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Hydroxypentadecanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics and surfactants.
作用机制
The mechanism of action of 8-hydroxypentadecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism and signaling pathways. The hydroxyl group allows it to form hydrogen bonds with proteins and other biomolecules, influencing their structure and function.
相似化合物的比较
15-Hydroxypentadecanoic acid: Another hydroxylated fatty acid with the hydroxyl group at the fifteenth carbon.
16-Hydroxyhexadecanoic acid: A similar compound with a hydroxyl group at the sixteenth carbon of hexadecanoic acid.
12-Hydroxyoctadecanoic acid: A hydroxylated fatty acid with the hydroxyl group at the twelfth carbon of octadecanoic acid.
Uniqueness: 8-Hydroxypentadecanoic acid is unique due to the position of the hydroxyl group, which imparts distinct chemical and biological properties. Its specific placement allows for unique interactions with enzymes and other biomolecules, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
8-hydroxypentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-3-4-5-8-11-14(16)12-9-6-7-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEYZZUKIBSUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















